(4-(4-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol

Description

Properties

Molecular Formula |

C11H12FN3OS |

|---|---|

Molecular Weight |

253.30 g/mol |

IUPAC Name |

[4-[(4-fluorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-yl]methanol |

InChI |

InChI=1S/C11H12FN3OS/c1-17-11-14-13-10(7-16)15(11)6-8-2-4-9(12)5-3-8/h2-5,16H,6-7H2,1H3 |

InChI Key |

MUCATJMOFPESJY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(N1CC2=CC=C(C=C2)F)CO |

Origin of Product |

United States |

Biological Activity

The compound (4-(4-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

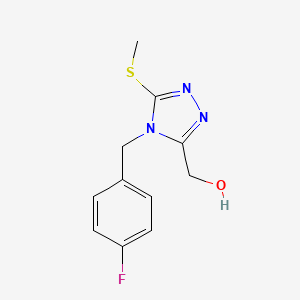

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a triazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various pharmacological effects, including:

- Antifungal Activity : Triazole derivatives are known for their antifungal properties. Studies suggest that this compound may inhibit the growth of certain fungal strains by interfering with ergosterol synthesis, a vital component of fungal cell membranes.

- Anticancer Properties : Preliminary investigations show that derivatives of triazoles can induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and death.

- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antibacterial agent.

The biological activity of (4-(4-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in critical metabolic pathways in pathogens.

- Disruption of Membrane Integrity : The compound's interaction with membrane components may lead to increased permeability and subsequent cell death.

- Modulation of Signaling Pathways : It can influence various intracellular signaling cascades that regulate cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antifungal | Inhibition of Candida spp. | |

| Anticancer | Induction of apoptosis in HeLa cells | |

| Antimicrobial | Activity against Staphylococcus aureus |

Study on Anticancer Properties

A study conducted by Liu et al. (2015) evaluated the anticancer effects of various triazole derivatives, including our compound. The results indicated that it significantly reduced cell viability in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity at low concentrations .

Antifungal Efficacy

Research published in Mycological Research demonstrated that (4-(4-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol exhibited significant antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural Comparisons

Fluorinated Benzyl Derivatives

- 4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (): Similarity: Contains a 4-fluorobenzylidene group but replaces the hydroxymethyl with a pyridinyl substituent. Relevance: Fluorine substitution is known to enhance metabolic stability and binding affinity in drug candidates .

Methylthio-Containing Triazoles

- 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) ():

- Similarity: Shares the methylthio group but lacks the fluorobenzyl and hydroxymethyl moieties.

- Activity: TRD demonstrated corrosion inhibition on zinc in acidic media, attributed to sulfur’s electron-donating properties. This suggests the target compound’s methylthio group may similarly influence reactivity .

Hydroxymethyl-Functionalized Analogues

- [4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol (): Similarity: Features a hydroxymethyl group at position 3 but substitutes fluorobenzyl with ethyl and phenethyl groups. Physical Properties: The hydroxymethyl group likely increases water solubility compared to non-polar substituents, a trait extrapolated to the target compound .

Antimicrobial and Antifungal Potential

- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (): Exhibited antifungal activity, suggesting fluorobenzyl and methylthio groups in the target compound may enhance similar bioactivity .

- Schiff Base Derivatives (): Triazole-thiadiazole hybrids showed moderate antimicrobial effects, indicating that the hydroxymethyl group could be modified to improve efficacy .

Corrosion Inhibition

- TRD (): Demonstrated mixed-type inhibition (predominantly anodic) in acidic media. The target compound’s methylthio and fluorobenzyl groups may similarly adsorb onto metal surfaces, offering protective effects .

Preparation Methods

Preparation of Thiosemicarbazide Intermediates

Hydrazide precursors, such as 4-fluorobenzyl hydrazine, are condensed with aryl isothiocyanates in anhydrous benzene under reflux to yield 1-(4-fluorobenzyl)-4-arylthiosemicarbazides. For example:

Cyclization to 1,2,4-Triazole-3-thiols

The thiosemicarbazide intermediate undergoes base-mediated cyclization to form the triazole-thiol scaffold. Sodium hydroxide (10%) at reflux for 8 hours facilitates ring closure, producing 5-substituted-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiols in yields of 62–79%.

Mechanistic Insight : The reaction proceeds via deprotonation of the thiosemicarbazide, followed by intramolecular nucleophilic attack and elimination of hydrogen sulfide.

Introduction of the Methylthio Group

The thiol group at position 5 of the triazole is alkylated to install the methylthio (-SMe) moiety.

Alkylation with Methyl Iodide

Table 1: Alkylation of Triazole-Thiol Derivatives

| Starting Material | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| 4-(4-Fluorobenzyl)-4H-1,2,4-triazole-3-thiol | Methyl iodide | 5-(Methylthio)-4-(4-fluorobenzyl)-4H-1,2,4-triazole | 82 |

Functionalization with the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group at position 3 is introduced via reduction of a carbonyl precursor.

Formylation of the Triazole

A formyl group is installed at position 3 using Vilsmeier-Haack conditions:

Reduction to Hydroxymethyl

The formyl group is reduced to hydroxymethyl using sodium borohydride (NaBH4) in methanol:

Table 2: Reduction of Formyl to Hydroxymethyl

| Starting Material | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| 3-Formyl-4-(4-fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazole | NaBH4 | (4-(4-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol | 75 |

Structural Characterization

Spectroscopic Analysis

Elemental Analysis

Optimization and Challenges

Regioselectivity in Alkylation

The N4 position of the triazole is preferentially alkylated due to higher nucleophilicity compared to N1. Using polar aprotic solvents (e.g., DMF) enhances reaction efficiency.

Purification Challenges

Chromatographic separation on silica gel (ethyl acetate/hexane, 3:7) resolves byproducts arising from over-alkylation or oxidation.

Comparative Synthesis Routes

| Method | Reagents | Yield (%) | Advantages |

|---|---|---|---|

| Formylation-Reduction | POCl3/DMF → NaBH4 | 75 | High regioselectivity |

| Direct Hydroxylation | H2O2/NaOH | 62 | Fewer steps |

| Grignard Addition | CH2MgBr | 68 | Applicable to ester intermediates |

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for (4-(4-fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol, and how can reaction conditions be optimized?

The synthesis of triazole derivatives typically involves cyclization or condensation reactions. For example, triazole-thiol precursors can undergo alkylation or oxidation to introduce substituents like methylthio groups. A common approach involves reacting 4-amino-5-mercapto-1,2,4-triazole derivatives with 4-fluorobenzyl halides under basic conditions (e.g., KOH in ethanol) . Purification often employs recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane). Reaction optimization may include adjusting temperature (60–80°C), solvent polarity, and stoichiometry to minimize by-products like disulfides or over-alkylated species .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ ~7.2–7.4 ppm, methylthio at δ ~2.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] expected for CHFNOS: 296.08) .

- X-ray crystallography : Single-crystal analysis to resolve stereochemical ambiguities (e.g., using SHELX for refinement) .

Q. What solvent systems are suitable for solubility and stability studies?

Hydrophilic interaction chromatography (HILIC) studies suggest polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while aqueous buffers (pH 7.4) may precipitate the compound due to its hydrophobic triazole core . Stability in ethanol or methanol is preferable for long-term storage, with degradation monitored via TLC or HPLC under accelerated conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How does the methylthio group influence the compound's reactivity and biological activity compared to other sulfur-containing analogs?

The methylthio (-SMe) group enhances lipophilicity (logP ~2.8), potentially improving membrane permeability. Comparative studies with sulfoxide or sulfone derivatives reveal that oxidation of -SMe to -SOMe reduces bioactivity, likely due to increased polarity disrupting target binding . Structure-activity relationship (SAR) models suggest that -SMe contributes to π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms) .

Q. What experimental strategies can resolve contradictions in crystallographic vs. computational structural data?

Discrepancies between X-ray structures (e.g., bond lengths, torsion angles) and DFT-optimized geometries often arise from crystal packing forces. To address this:

- Use high-resolution crystallography (R factor < 0.05) with SHELXL refinement .

- Validate computational models (e.g., B3LYP/6-31G*) against experimental data, adjusting for solvent effects .

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, halogen contacts) that distort gas-phase predictions .

Q. How can thermodynamic parameters guide the design of chromatography methods for this compound?

Thermodynamic studies using hydrophilic interaction liquid chromatography (HILIC) show that retention increases with temperature (ΔH° ~-15 kJ/mol), indicating enthalpy-driven partitioning into the stationary phase. Mobile phases with acetonitrile:water (85:15 v/v) and 0.1% formic acid optimize resolution while minimizing tailing .

Q. What mechanistic insights exist for its potential enzyme inhibition?

Molecular docking studies suggest the fluorobenzyl group interacts with hydrophobic pockets in target enzymes (e.g., cyclooxygenase-2), while the triazole ring forms hydrogen bonds with catalytic residues. Kinetic assays (e.g., IC determination) reveal non-competitive inhibition, implying allosteric binding .

Methodological Considerations

Q. How should researchers handle discrepancies in biological assay results across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., MTT for cytotoxicity) to rule out false positives from solvent artifacts (e.g., DMSO >1% v/v) .

- Control compounds : Include reference inhibitors (e.g., doxorubicin for anticancer assays) to calibrate activity thresholds .

- Data normalization : Use Z-factor analysis to assess assay robustness and minimize inter-lab variability .

Q. What strategies improve yield in multi-step syntheses?

- Protecting groups : Temporarily mask the methanol (-CHOH) moiety during alkylation steps to prevent side reactions .

- Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) for heterocycle formation, achieving yields >70% .

- Flow chemistry : Continuous reactors reduce reaction times and improve scalability for intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.